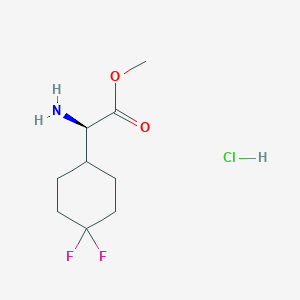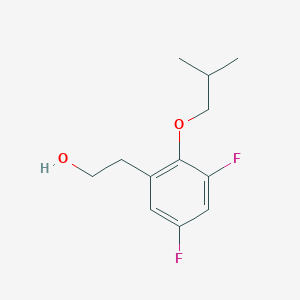
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is an organic compound characterized by the presence of hydroxyl groups on both phenyl rings and an acetamide linkage. This compound is of interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxybenzaldehyde and 4-hydroxyaniline.
Formation of Schiff Base: The aldehyde group of 2,5-dihydroxybenzaldehyde reacts with the amine group of 4-hydroxyaniline to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes, leading to its potential therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-(2,5-Dihydroxyphenyl)acetamide: Lacks the additional hydroxyl group on the second phenyl ring.
N-(4-Hydroxyphenyl)acetamide: Lacks the hydroxyl groups on the first phenyl ring.
2,5-Dihydroxy-N-(4-hydroxyphenyl)benzamide: Has a benzamide linkage instead of an acetamide linkage.
Uniqueness
2-(2,5-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of hydroxyl groups on both phenyl rings and the acetamide linkage, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
2-(2,5-dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO4/c16-11-3-1-10(2-4-11)15-14(19)8-9-7-12(17)5-6-13(9)18/h1-7,16-18H,8H2,(H,15,19) |
InChIキー |
AHHDLCCAORKGAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CC2=C(C=CC(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
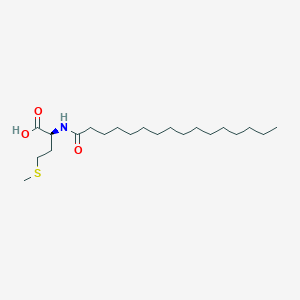
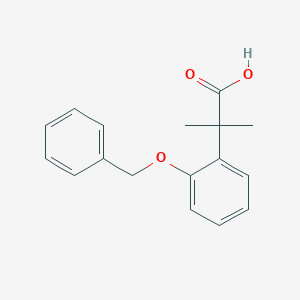
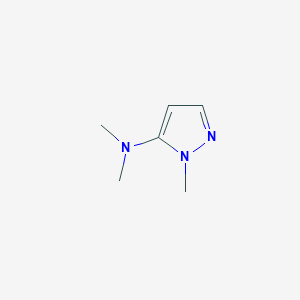
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)
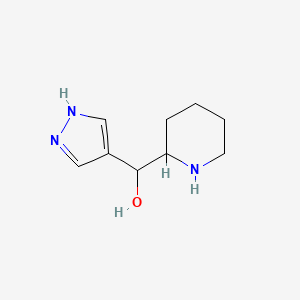
![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)

